Biochemical Potency Against EGFR L858R/T790M: Head-to-Head Comparison with Osimertinib
In recombinant enzyme assays, EGFR T790M/L858R/ACK1-IN-1 (Compound 21a) inhibits EGFR L858R/T790M with an IC50 of 23 nM [1]. Osimertinib, the clinical third-generation EGFR-TKI comparator, exhibits substantially higher potency against this double mutant with a reported IC50 of 1 nM in parallel biochemical assay formats [2]. The 23-fold difference indicates that EGFR T790M/L858R/ACK1-IN-1 is a moderately potent EGFR L858R/T790M inhibitor rather than an ultra-potent one, and its scientific value derives from the dual-target profile rather than maximal EGFR inhibition alone.
| Evidence Dimension | Biochemical IC50 against EGFR L858R/T790M kinase |
|---|---|
| Target Compound Data | IC50 = 23 nM |
| Comparator Or Baseline | Osimertinib: IC50 = 1 nM |
| Quantified Difference | 23-fold lower potency (osimertinib is 23× more potent) |
| Conditions | Recombinant enzyme assay; concentrations ranging from 0.05 nM to 10 μM |
Why This Matters
This dataset clarifies that EGFR T790M/L858R/ACK1-IN-1 should not be selected for applications requiring maximal EGFR L858R/T790M inhibition; its procurement value lies in combined EGFR/ACK1 targeting rather than EGFR potency alone.
- [1] Wang A, Shuai W, Wu C, et al. J Med Chem. 2024;67(4):2777-2801. EGFR L858R/T790M IC50 = 23 nM. View Source
- [2] Osimertinib dimesylate (AZD-9291 dimesylate). ChemicalBook. EGFR L858R/T790M IC50 = 1 nM. View Source
